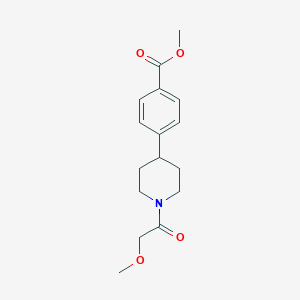

Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate

Description

Propriétés

IUPAC Name |

methyl 4-[1-(2-methoxyacetyl)piperidin-4-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-11-15(18)17-9-7-13(8-10-17)12-3-5-14(6-4-12)16(19)21-2/h3-6,13H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHCWGNCLXJLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate typically involves the reaction of 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoic acid with methanol in the presence of a suitable catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves acylation reactions where a piperidine derivative is reacted with a benzoate moiety. The presence of the methoxyacetyl group enhances its lipophilicity, potentially improving its bioavailability.

Analgesic Properties

Research indicates that piperidine derivatives exhibit potent analgesic effects. For instance, compounds derived from the fentanyl series, which includes modifications similar to those found in methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate, have shown significant analgesic activity. Studies report that modifications at the piperidine ring can lead to compounds with enhanced potency and safety profiles compared to traditional opioids .

Antiviral Activity

Recent studies have highlighted the potential of piperidine-based compounds as antiviral agents. For example, certain synthesized piperidine derivatives have demonstrated effectiveness against the Ebola virus by inhibiting viral entry into host cells. These findings suggest that methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate could be explored for similar antiviral applications .

Treatment of Pain Disorders

Given its structural similarity to known analgesics, methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate may be investigated for its efficacy in treating chronic pain conditions. The modification of the piperidine structure could lead to improved pharmacological profiles, making it a candidate for further development as a pain management drug.

Neurological Applications

Piperidine derivatives are also being explored for their neuroprotective properties. Compounds that interact with neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases. The specific modifications in methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate could enhance its ability to cross the blood-brain barrier, thus expanding its potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | EC50 (µM) | Reference |

|---|---|---|---|

| Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate | Analgesic | TBD | |

| Piperidine-derived antiviral compound | Antiviral (Ebola) | 0.64 | |

| Fentanyl analog | Analgesic | 2 |

Case Study: Antiviral Activity Against Ebola Virus

In a recent study, synthesized piperidine derivatives were tested for their ability to inhibit Ebola virus entry into cells. Compounds similar to methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate showed promising results with submicromolar activity levels. The mechanism was identified as inhibition at the level of the Niemann-Pick C1 protein (NPC1), crucial for viral entry .

Mécanisme D'action

The mechanism of action of Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context in which it is used.

Comparaison Avec Des Composés Similaires

Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate can be compared with other piperidine derivatives such as:

Piperine: Found in black pepper, known for its antioxidant properties.

Evodiamine: Exhibits anticancer and anti-inflammatory activities.

Matrine: Used in traditional Chinese medicine for its various therapeutic effects.

What sets Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate apart is its unique combination of a piperidine ring with a methoxyacetyl group, which may confer distinct biological activities and chemical reactivity.

Activité Biologique

Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate has the following characteristics:

- Molecular Formula : C16H21NO3

- Molecular Weight : 273.35 g/mol

- IUPAC Name : Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate

The compound features a piperidine ring, which is known for its biological activity, particularly in the development of therapeutic agents targeting various diseases.

The biological activity of methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate is primarily attributed to its interaction with specific molecular targets in biological pathways. The piperidine moiety is crucial for its reactivity and stability, influencing interactions with various biological molecules.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine can inhibit the growth of Mycobacterium tuberculosis (Mtb), with IC50 values ranging from 12 to 22 μM for certain analogs . This suggests potential applications in treating tuberculosis.

- Tyrosinase Inhibition : The compound may also act as a tyrosinase inhibitor, which is significant in the context of skin whitening and hyperpigmentation treatments. Tyrosinase plays a critical role in melanin synthesis, and compounds that inhibit this enzyme can be useful in cosmetic applications .

Structure-Activity Relationships (SAR)

A SAR study revealed that modifications to the piperidine ring and substituents on the benzoate moiety significantly impact the compound's biological activity. For instance, certain substitutions led to improved potency against bacterial strains while reducing lipophilicity, which is crucial for drug disposition .

Study on Mycobacterium tuberculosis

In a recent study focusing on piperidine derivatives as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate was evaluated for its efficacy against Mtb. The results indicated substantial antimicrobial activity when used in combination therapies, achieving nearly complete sterilization within two weeks .

Tyrosinase Inhibition Research

Another study investigated various natural and synthetic tyrosinase inhibitors, including derivatives similar to methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate. The findings highlighted competitive inhibition mechanisms where these compounds effectively blocked tyrosinase activity, showcasing their potential in treating pigmentation disorders .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.